Cdk1/2 Inhibitor III

Overview

Description

K-00546 is a potent inhibitor of cyclin-dependent kinase 1 and cyclin-dependent kinase 2, with IC50 values of 0.6 nM and 0.5 nM, respectively . It also inhibits CDC2-like kinase 1 and CDC2-like kinase 3 with IC50 values of 8.9 nM and 29.2 nM, respectively . This compound is primarily used in scientific research for its ability to regulate cell cycle progression and has shown significant antiproliferative activity .

Mechanism of Action

Target of Action

Cdk1/2 Inhibitor III primarily targets Cdk1/cyclin B and Cdk2/cyclin A . Cyclin-dependent kinases (CDKs) are key players in cell cycle regulation. Their direct interaction with cyclins allows progression through various phases of the cell cycle .

Mode of Action

this compound acts as a highly potent, reversible, ATP-competitive inhibitor of Cdk1/cyclin B and Cdk2/cyclin A . It competes with ATP, thereby inhibiting the kinase activity of these CDKs . This results in the disruption of the normal cell cycle progression.

Biochemical Pathways

this compound affects the cell cycle regulation pathway. CDKs, the primary targets of this compound, are central to the cell cycle control system. They phosphorylate proteins on their serine and threonine amino acid residues, driving numerous cellular processes such as cell division, migration, differentiation, and programmed cell death .

Result of Action

The inhibition of Cdk1/cyclin B and Cdk2/cyclin A by this compound disrupts the normal cell cycle progression, leading to anti-proliferative effects in various human cancer cells . This can result in the control of tumor growth .

Action Environment

The efficacy and stability of this compound can be influenced by various environmental factors. For instance, the compound’s potency can be affected by the concentration of ATP in the cell, as it competes with ATP for binding to its target enzymes . Additionally, the compound’s stability may be affected by storage conditions .

Biochemical Analysis

Biochemical Properties

Cdk1/2 Inhibitor III acts as a highly potent, reversible, ATP-competitive inhibitor of Cdk1/cyclin B and Cdk2/cyclin A . It interacts with these cyclin-dependent kinases (CDKs), which are key players in cell cycle regulation . The direct interaction of this compound with these CDKs influences the progression through G1 phase, transitions to S and G2 phase, and finally through mitosis (M) .

Cellular Effects

This compound has been found to have significant effects on various types of cells and cellular processes. It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism . For instance, it has been shown to inhibit the expression of immune checkpoints and induce immunogenic cell death (ICD), thereby exerting a powerful anti-cancer effect .

Molecular Mechanism

The molecular mechanism of action of this compound involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . It acts as a highly potent, reversible, ATP-competitive inhibitor of Cdk1/cyclin B and Cdk2/cyclin A . This results in a block in the G1 phase of the cell cycle .

Metabolic Pathways

This compound is involved in the regulation of cell cycle transition, a key metabolic pathway . It interacts with cyclin-dependent kinases (CDKs), which are key players in this pathway .

Transport and Distribution

It is known that it is a cell-permeable compound , suggesting that it can freely cross cell membranes.

Subcellular Localization

Given its role as an inhibitor of cyclin-dependent kinases (CDKs), it is likely to be found in the cytoplasm where these kinases are typically located .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of K-00546 involves multiple steps, starting with the preparation of the core structure, which is a triazole derivativeThe reaction conditions typically involve the use of solvents like dimethyl sulfoxide and catalysts to facilitate the reactions .

Industrial Production Methods

Industrial production of K-00546 follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, and reaction time. The final product is purified using techniques such as crystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions

K-00546 undergoes various chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include sodium borohydride and lithium aluminum hydride.

Substitution: This reaction involves the replacement of one functional group with another.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, potassium permanganate.

Reduction: Sodium borohydride, lithium aluminum hydride.

Substitution: Halogens, nucleophiles.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield amines or alcohols .

Scientific Research Applications

K-00546 has a wide range of applications in scientific research, including:

Chemistry: Used as a tool to study the mechanisms of cyclin-dependent kinases and their role in cell cycle regulation.

Biology: Employed in cell biology research to investigate cell cycle progression and apoptosis.

Medicine: Explored as a potential therapeutic agent for cancer treatment due to its antiproliferative activity.

Industry: Utilized in the development of new drugs and therapeutic agents.

Comparison with Similar Compounds

Similar Compounds

Roscovitine: Another cyclin-dependent kinase inhibitor with similar mechanisms of action.

Flavopiridol: A broad-spectrum cyclin-dependent kinase inhibitor with antiproliferative activity.

Palbociclib: A selective inhibitor of cyclin-dependent kinase 4 and cyclin-dependent kinase 6.

Uniqueness of K-00546

K-00546 is unique due to its high potency and selectivity for cyclin-dependent kinase 1 and cyclin-dependent kinase 2. Its ability to inhibit multiple kinases, including CDC2-like kinase 1 and CDC2-like kinase 3, makes it a valuable tool for studying cell cycle regulation and developing new therapeutic agents .

Biological Activity

Cdk1/2 Inhibitor III, known by its CAS number 443798-55-8, is a small molecule that selectively inhibits cyclin-dependent kinases 1 and 2 (CDK1 and CDK2). These kinases play crucial roles in regulating the cell cycle, particularly in the transition from G1 to S phase and G2 to M phase. Understanding the biological activity of this compound is essential for its potential therapeutic applications, especially in cancer treatment.

This compound functions by competitively inhibiting the ATP-binding site of CDK1 and CDK2. This inhibition prevents the phosphorylation of downstream substrates that are critical for cell cycle progression. The compound's ability to selectively target these kinases allows for the modulation of cell cycle dynamics, making it a valuable tool in cancer research.

Biological Activity and Efficacy

Research indicates that this compound exhibits potent inhibitory activity against CDK1 and CDK2, with implications for its use in various cancer types. The following table summarizes key findings related to its biological activity:

| Parameter | Value |

|---|---|

| IC50 (CDK1) | < 100 nM |

| IC50 (CDK2) | < 100 nM |

| Selectivity | High selectivity for CDK1/2 over other CDKs |

| Cell Permeability | Yes |

| Reversible Binding | Yes |

Study 1: Inhibition of Tumor Growth

In a preclinical study involving human colorectal cancer models, this compound was administered to evaluate its impact on tumor growth. The results demonstrated a significant reduction in tumor volume by approximately 45% after treatment over a period of 27 days. This suggests that the inhibitor effectively disrupts cell cycle progression in tumor cells, leading to reduced proliferation.

Study 2: Combination Therapy

A combination therapy study explored the effects of this compound alongside traditional chemotherapeutic agents. The findings indicated enhanced efficacy when used in conjunction with agents like doxorubicin, leading to increased apoptosis in cancer cells compared to monotherapy. This highlights the potential of this compound as part of a multi-faceted approach to cancer treatment.

Research Findings

Recent studies have examined the selectivity and efficacy profile of this compound in live-cell assays. A comprehensive evaluation revealed that while it effectively engages CDK1 and CDK2, it shows minimal off-target effects on other cyclin-dependent kinases (CDKs). This specificity is crucial for minimizing adverse effects often associated with pan-CDK inhibitors.

Properties

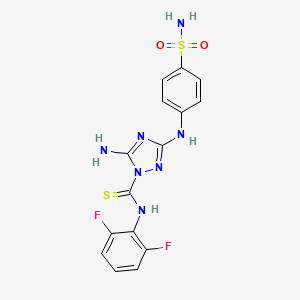

IUPAC Name |

5-amino-N-(2,6-difluorophenyl)-3-(4-sulfamoylanilino)-1,2,4-triazole-1-carbothioamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H13F2N7O2S2/c16-10-2-1-3-11(17)12(10)21-15(27)24-13(18)22-14(23-24)20-8-4-6-9(7-5-8)28(19,25)26/h1-7H,(H,21,27)(H2,19,25,26)(H3,18,20,22,23) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ARIOBGGRZJITQX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1)F)NC(=S)N2C(=NC(=N2)NC3=CC=C(C=C3)S(=O)(=O)N)N)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H13F2N7O2S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60416209 | |

| Record name | Cdk1/2 Inhibitor III | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60416209 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

425.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

443798-47-8, 443798-55-8 | |

| Record name | K-00546 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0443798478 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | K-00546 | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB07664 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Cdk1/2 Inhibitor III | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60416209 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | K-00546 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/LFR1253W75 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.